4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
Description
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8BrF2NO and a molecular weight of 312.11 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom, two fluorine atoms, and an imino group attached to a phenol ring .
Properties
IUPAC Name |
4-bromo-2-[(3,5-difluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYLMNPXOODCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NC2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3,5-difluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts or bases such as acetic acid or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but may include quinone derivatives, amines, and substituted phenols.
Scientific Research Applications
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function . The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol include:
4-bromo-3,5-difluoroanisole: Used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases.
4-bromo-2-hydroxybenzaldehyde: A starting material for the synthesis of the target compound.
3,5-difluoroaniline: Another starting material for the synthesis of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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